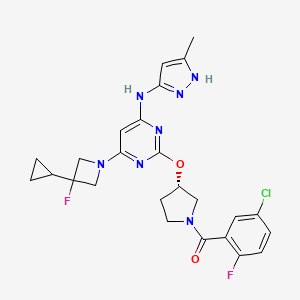

Aurora B inhibitor 1

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H26ClF2N7O2 |

|---|---|

Molecular Weight |

530.0 g/mol |

IUPAC Name |

(5-chloro-2-fluorophenyl)-[(3S)-3-[4-(3-cyclopropyl-3-fluoroazetidin-1-yl)-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]oxypyrrolidin-1-yl]methanone |

InChI |

InChI=1S/C25H26ClF2N7O2/c1-14-8-21(33-32-14)29-20-10-22(35-12-25(28,13-35)15-2-3-15)31-24(30-20)37-17-6-7-34(11-17)23(36)18-9-16(26)4-5-19(18)27/h4-5,8-10,15,17H,2-3,6-7,11-13H2,1H3,(H2,29,30,31,32,33)/t17-/m0/s1 |

InChI Key |

SLUHYAXFRJQTGB-KRWDZBQOSA-N |

Isomeric SMILES |

CC1=CC(=NN1)NC2=CC(=NC(=N2)O[C@H]3CCN(C3)C(=O)C4=C(C=CC(=C4)Cl)F)N5CC(C5)(C6CC6)F |

Canonical SMILES |

CC1=CC(=NN1)NC2=CC(=NC(=N2)OC3CCN(C3)C(=O)C4=C(C=CC(=C4)Cl)F)N5CC(C5)(C6CC6)F |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Role of Aurora B in Mitosis and Oncology

An In-depth Technical Guide to the Discovery and Development of Selective Aurora B Inhibitors

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that serve as critical regulators of cell division.[1] Aurora B, in particular, is a key component of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin.[2] This complex is integral to ensuring the fidelity of mitosis.[1] Aurora B's functions include orchestrating chromosome condensation, ensuring correct kinetochore-microtubule attachments, and governing the spindle assembly checkpoint (SAC).[3][4]

Overexpression of Aurora B is a common feature in a wide array of human cancers, including prostate, liver, and breast cancers, and is often associated with a poor prognosis.[1][5] This overexpression can lead to aneuploidy (an abnormal number of chromosomes) and genetic instability, which are hallmarks of tumorigenesis.[5] Consequently, Aurora B has emerged as a highly attractive target for the development of novel anticancer therapeutics.[5][6] While both pan-Aurora inhibitors and selective inhibitors have been developed, selective targeting of Aurora B is often pursued to potentially mitigate toxicities associated with inhibiting Aurora A, such as neutropenia.[5][7] Despite extensive research and numerous clinical trials, no Aurora B inhibitor has yet been approved for market.[5][7]

Signaling and Mechanism of Action

Aurora B functions primarily within the CPC. The complex localizes to centromeres in early mitosis and relocates to the spindle midzone during anaphase and cytokinesis.[2] Its kinase activity is essential for phosphorylating key substrates, such as Histone H3 at Serine 10 (a canonical marker of Aurora B activity), which facilitates chromatin condensation.[2][8] A critical role of Aurora B is in the error correction mechanism of the spindle assembly checkpoint; it destabilizes incorrect kinetochore-microtubule attachments, allowing for the formation of correct, bi-oriented attachments necessary for proper chromosome segregation.[4] Inhibition of Aurora B disrupts these processes, leading to failed cytokinesis, polyploidy, and ultimately, apoptosis in cancer cells.[9]

The BRAF/ERK signaling pathway has also been shown to regulate Aurora B expression at the transcriptional level, potentially through the FOXM1 transcription factor, linking it to other major oncogenic pathways.[10][11]

Caption: The Aurora B signaling pathway, its regulation, and points of therapeutic intervention.

Key Selective Aurora B Inhibitors

The development of Aurora B inhibitors has evolved from pan-Aurora inhibitors to highly selective molecules. This shift was driven by the hypothesis that selectivity could offer a better therapeutic window by avoiding off-target effects, particularly the hematological toxicities associated with concurrent Aurora A inhibition.[5][8]

| Inhibitor Name(s) | Type | Aurora B IC50 / Ki | Aurora A IC50 / Ki | Selectivity (A vs B) | Notes |

| AZD1152-HQPA (Barasertib) | Selective Aurora B | 0.37 nM (IC50)[1] | >1400 nM (IC50) | ~3700-fold[12] | A pyrazoloquinazoline derivative, extensively studied in hematological malignancies.[1][8] |

| GSK1070916 | Selective Aurora B/C | 0.38 nM (Ki)[13] | >100 nM (Ki) | >250-fold[13] | An azaindole-based inhibitor with a very slow dissociation half-life from Aurora B.[1][13] |

| SP-96 | Selective Aurora B | 0.316 nM (IC50)[1] | - | High (>2000-fold vs FLT3/KIT) | A non-ATP competitive inhibitor, which may reduce off-target toxicity.[1] |

| ZM447439 | Pan-Aurora | 130 nM (IC50)[12] | 110 nM (IC50)[12] | ~0.8-fold | An early ATP-competitive inhibitor that served as a foundational structure for later designs.[1] |

| VX-680 (Tozasertib) | Pan-Aurora | - | - | Pan-selective | A first-generation inhibitor that failed in trials due to low efficacy and high toxicity.[1][5] |

| PHA-739358 (Danusertib) | Pan-Aurora | 79 nM (IC50)[1] | 13 nM (IC50)[1] | ~0.16-fold (favors A) | A 3-aminopyrazole derivative studied in various leukemias and solid tumors.[1] |

Experimental Protocols and Workflow

The discovery and validation of selective Aurora B inhibitors follow a structured workflow, progressing from initial biochemical assays to cellular and finally in vivo models.[14]

Caption: A typical experimental workflow for the development of Aurora B inhibitors.

In Vitro Kinase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Aurora B kinase.

-

Objective: To determine the IC50 value of a test compound against Aurora B and assess selectivity against Aurora A and C.

-

Principle: A luminescent assay format, such as ADP-Glo™, measures the amount of ADP produced in the kinase reaction. A decrease in ADP corresponds to the inhibition of kinase activity.[15]

-

Materials:

-

Purified recombinant human Aurora B kinase.

-

Kinase substrate (e.g., Myelin Basic Protein or a specific peptide).

-

ATP at a concentration near its Km.

-

Kinase assay buffer (e.g., HEPES, MgCl2, DTT).

-

Test compound serially diluted in DMSO.

-

ADP-Glo™ Kinase Assay reagents (Promega).

-

White 96-well or 384-well plates.

-

-

Protocol:

-

Prepare a master mix containing kinase buffer, substrate, and ATP.

-

Add 2.5 µL of the test compound at various concentrations (typically a 10-point, 3-fold serial dilution) or DMSO (vehicle control) to the wells.

-

Add 2.5 µL of purified Aurora B enzyme to initiate the reaction. For selectivity, run parallel assays with Aurora A and Aurora C.

-

Incubate the plate at 30°C for 1 hour.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate percent inhibition relative to the DMSO control and plot the data using a non-linear regression model to determine the IC50 value.

-

Cellular Target Engagement and Biomarker Analysis (Western Blot)

This method confirms that the inhibitor engages Aurora B within a cellular context by measuring the phosphorylation of its direct downstream substrate, Histone H3.[9][16]

-

Objective: To verify in-cell inhibition of Aurora B by measuring the level of phosphorylated Histone H3 (Ser10).

-

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. A reduction in the p-H3 (Ser10) signal indicates target engagement.

-

Materials:

-

Human cancer cell line (e.g., A549, HCT116, Colo205).[13][16]

-

Cell culture medium and reagents.

-

Test compound.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes.

-

Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10), Rabbit anti-total Histone H3, Mouse anti-Actin (loading control).

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

-

Enhanced Chemiluminescence (ECL) substrate.

-

-

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of the test compound for a fixed time (e.g., 24 hours). Include a DMSO vehicle control.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Clarify lysates by centrifugation and determine protein concentration using the BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibody against p-H3 (Ser10) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply ECL substrate. Visualize bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total Histone H3 and Actin to ensure equal loading.

-

Anchorage-Independent Growth (Soft Agar) Assay

This assay assesses the effect of an inhibitor on the oncogenic potential of cells, specifically their ability to grow without attachment to a solid surface, a hallmark of transformation.[9][16]

-

Objective: To determine if the Aurora B inhibitor can inhibit anchorage-independent growth of cancer cells.

-

Principle: Cancer cells can form colonies in a semi-solid medium (agar), while normal cells cannot. Inhibition of colony formation indicates anti-tumorigenic activity.

-

Materials:

-

Human cancer cell line (e.g., HCT116).[16]

-

Basal Medium Eagle (BME) or other appropriate medium.

-

Agar.

-

6-well plates.

-

Test compound.

-

-

Protocol:

-

Prepare a base layer of 0.6% agar in BME medium in each well of a 6-well plate and allow it to solidify.

-

Resuspend tumor cells (e.g., 5,000 cells/well) in BME medium containing 0.3% agar and the desired concentration of the test compound or DMSO vehicle.

-

Carefully layer the cell suspension on top of the solidified base layer.

-

Allow the top layer to solidify and incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days.

-

Feed the colonies every 3-4 days by adding fresh medium containing the test compound.

-

After the incubation period, stain the colonies with a solution like crystal violet.

-

Count the number of colonies (typically >50 cells) and compare the results from treated wells to the vehicle control.

-

Conclusion and Future Directions

The development of selective Aurora B inhibitors represents a targeted therapeutic strategy aimed at exploiting the mitotic vulnerabilities of cancer cells.[1][5] While early pan-Aurora inhibitors were hampered by toxicity, highly selective second-generation compounds like Barasertib (AZD1152) and GSK1070916 have demonstrated potent anti-tumor activity in preclinical and clinical settings, particularly in hematologic malignancies.[1][8] The primary challenges remain on-target toxicities, such as neutropenia, which stem from Aurora B's essential role in the division of normal progenitor cells.[8]

Future efforts are focused on identifying patient populations most likely to respond, exploring combination therapies to enhance efficacy, and developing novel therapeutic modalities.[6] One promising new avenue is the creation of Proteolysis-Targeting Chimeras (PROTACs), which are designed to selectively induce the degradation of Aurora B rather than just inhibiting it, offering a potentially more profound and durable therapeutic effect.[17] Continued research into the structural basis of selectivity and the complex biology of the Aurora kinase family will be crucial for finally translating these promising targets into effective cancer therapies.[7][18]

References

- 1. Aurora B Inhibitors as Cancer Therapeutics | MDPI [mdpi.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. glpbio.com [glpbio.com]

- 4. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]

- 5. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural Biology Insight for the Design of Sub-type Selective Aurora Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What Aurora B inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Aurora B is regulated by the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway and is a valuable potential target in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of the first-in-class Aurora B kinase selective degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Technical Guide: Aurora B Kinase Overexpression in Cancer

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Role of Aurora B Kinase

Aurora B kinase (AURKB) is a crucial serine/threonine kinase that functions as the catalytic engine of the Chromosomal Passenger Complex (CPC).[1][2] The CPC, which also comprises INCENP, Survivin, and Borealin, is a master regulator of mitosis, ensuring the faithful segregation of chromosomes into daughter cells.[2] Aurora B's functions are essential for chromosome condensation, correct kinetochore-microtubule attachments, spindle assembly checkpoint (SAC) activation, and cytokinesis.[2][3]

While tightly regulated in normal cells, Aurora B is frequently overexpressed in a wide array of human cancers.[2][4] This overexpression is not typically due to gene amplification but is linked to the high proliferative rate of cancer cells and dysregulated transcriptional control.[4] Elevated levels of Aurora B can lead to mitotic errors, chromosomal instability (CIN), and aneuploidy, which are hallmarks of cancer.[1][5] Consequently, Aurora B has emerged as a significant prognostic marker and a compelling target for anticancer drug development.[2][4]

Quantitative Analysis of Aurora B Overexpression in Cancer

Aurora B overexpression is a common feature across numerous solid and hematological malignancies. Its elevated expression often correlates with higher tumor grade, advanced stage, and poor patient prognosis.[4][6][7] The following table summarizes quantitative data on Aurora B overexpression in various cancer types.

| Cancer Type | Overexpression Frequency / Level | Method(s) of Detection | Key Findings & Prognostic Significance | Citations |

| Non-Small Cell Lung Cancer (NSCLC) | 53% of cases showed overexpression. mRNA fold change of 1.5-3.5 in LUAD. | Immunohistochemistry (IHC), qRT-PCR, Microarray | Correlated with poor differentiation, larger tumor size, lymph node metastasis, and poor prognosis. A significant risk factor for aneuploidy. | [7][8][9][10][11] |

| Breast Cancer | Elevated in various subtypes, particularly Basal-like. In 20 of 22 cases, mRNA was higher in tumors vs. normal tissue. | IHC, TCGA Database Analysis, qRT-PCR | Correlated with higher proliferation index (Ki67), p53 expression, lymph node metastasis, and poor disease-free survival. | [6][12][13][14] |

| Colorectal Cancer (CRC) | Significantly elevated mRNA and protein levels in tumor tissues. | TCGA Database Analysis, IHC | High expression correlates with shorter overall survival and Duke's grade. Promotes proliferation by activating CCNE1. | [4][15] |

| Hepatocellular Carcinoma (HCC) | Significantly increased mRNA and protein expression in tumor tissues vs. controls. | TCGA & GEO Database Analysis, IHC | High expression associated with shorter survival time and advanced pathological stage. Considered a diagnostic and prognostic biomarker. | [4][16] |

| Leukemia & Lymphoma | Overexpressed in Acute Myeloid Leukemia (AML), Acute Lymphoblastic Leukemia (ALL), and B-cell NHLs. | Western Blot, Reverse Phase Protein Array, IHC | Associated with unfavorable cytogenetics in AML. High expression in >60% of aggressive B-cell NHLs. | [1][17][18][19] |

| Ovarian Cancer | Expression is significantly higher in poorly and moderately differentiated carcinomas. | IHC | Overexpression group showed significantly shorter progression-free survival and overall survival. | [4] |

| Prostate Cancer | Expression directly correlates with Gleason grade. | IHC | Associated with a more aggressive phenotype. | [4] |

| Glioblastoma | Aurora B is overexpressed. | Not specified | The AURKB gene is on chromosome 17p13, a region sometimes amplified in glioblastoma. | [4] |

| Thyroid Carcinoma | Increased expression in papillary and anaplastic carcinomas. | IHC | Expression increases in later stages of tumor progression, correlating with dedifferentiation. | [4] |

| Esophageal Carcinoma | Significantly elevated mRNA expression in all 10 pairs of tumor vs. normal tissue studied. | qRT-PCR | Aurora A and B are both significantly overexpressed. | [20] |

Key Signaling Pathways and Molecular Interactions

Aurora B's oncogenic activity is mediated through its central role in mitosis and its interaction with key cellular signaling pathways, most notably the p53 tumor suppressor pathway.

The Chromosomal Passenger Complex (CPC) and Mitotic Regulation

Aurora B's primary role is within the CPC. It is targeted to the centromere during early mitosis and relocates to the spindle midzone during anaphase. This dynamic localization is critical for phosphorylating a host of substrates that govern mitotic events. One of its most well-characterized substrates is Histone H3 at Serine 10 (H3S10), a phosphorylation event essential for chromosome condensation and recruitment of other mitotic proteins.

Interaction with the p53 Tumor Suppressor Pathway

Beyond its mitotic functions, Aurora B overexpression contributes to tumorigenesis by negatively regulating the p53 pathway. Studies have shown that Aurora B can phosphorylate p53, which facilitates its MDM2-mediated ubiquitination and subsequent degradation.[17] This provides a direct link between Aurora B overexpression, suppression of a critical tumor suppressor, and evasion of apoptosis, thereby promoting cell survival and proliferation.[1]

Experimental Protocols for Detecting Aurora B Overexpression

Assessing the expression level of Aurora B in tumor samples is critical for both research and clinical correlation studies. The primary methods employed are Immunohistochemistry (IHC), Western Blotting, and Quantitative Real-Time PCR (qRT-PCR).

Immunohistochemistry (IHC)

IHC is used to visualize the presence and localization of Aurora B protein within the cellular context of tissue samples.

Protocol Outline:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol solutions.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.

-

Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific antibody binding is blocked by incubating with a protein block solution (e.g., serum from the secondary antibody host species).

-

Primary Antibody Incubation: Sections are incubated with a primary antibody specific for Aurora B (e.g., rabbit polyclonal or mouse monoclonal) at a predetermined optimal dilution, typically overnight at 4°C.

-

Secondary Antibody & Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Visualization: The signal is developed using a chromogen such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

Counterstaining & Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a permanent mounting medium.

-

Analysis: Expression is scored based on the intensity of staining (e.g., 0 to 3+) and the percentage of positive tumor cells.[8][19] Aurora B staining is typically nuclear.[8]

Western Blotting

Western blotting is used to quantify the total amount of Aurora B protein in cell or tissue lysates.

Protocol Outline:

-

Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Total protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by size on a polyacrylamide gel.

-

Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with a primary antibody against Aurora B, followed by an HRP-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control (e.g., GAPDH or β-actin) is used for normalization.[18]

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR measures the relative quantity of AURKB mRNA.

Protocol Outline:

-

RNA Isolation: Total RNA is isolated from cells or tissues using a TRIzol-based method or a commercial kit.[1]

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.[1]

-

Real-Time PCR: The cDNA is used as a template for PCR with primers specific for AURKB. A fluorescent dye (e.g., SYBR Green) or a probe is used to quantify the amount of amplified DNA in real-time.

-

Analysis: AURKB expression is normalized to a housekeeping gene (e.g., GAPDH) and relative quantification is calculated using the ΔΔCt method.[1]

Example Primers (Human AURKB):

Aurora B Kinase Activity Assay

This assay measures the enzymatic activity of Aurora B, often used in drug screening.

Protocol Outline:

-

Reaction Setup: Recombinant Aurora B enzyme is incubated in a kinase buffer with a specific substrate (e.g., histone H3) and ATP.[21][22]

-

Incubation: The reaction is allowed to proceed for a set time at room temperature or 30°C.

-

Signal Generation: The amount of ADP produced (correlating with kinase activity) is measured. The ADP-Glo™ Kinase Assay is a common method where ADP is converted to ATP, which then generates a luminescent signal via luciferase.[21]

-

Detection: Luminescence is read on a plate reader. The signal intensity is directly proportional to Aurora B activity.[21]

-

Inhibitor Analysis: To determine the IC50 of a compound, the assay is run with serial dilutions of the inhibitor.

Therapeutic Targeting of Aurora B

The frequent overexpression of Aurora B in cancer and its critical role in cell division make it an attractive therapeutic target.[2][5] Inhibition of Aurora B disrupts mitosis, leading to failed cytokinesis, endoreduplication (repeated rounds of DNA replication without cell division), polyploidy, and ultimately, apoptosis or mitotic catastrophe in cancer cells.[4]

A number of small-molecule inhibitors targeting Aurora B have been developed and evaluated in clinical trials, particularly for hematological malignancies and advanced solid tumors.[23][24]

Key Aurora B Inhibitors:

-

Barasertib (AZD1152): A highly selective Aurora B inhibitor prodrug that has shown activity in AML.[5][17][24]

-

Danusertib (PHA-739358): A pan-Aurora kinase inhibitor that has been tested in various leukemias and solid tumors.[23][24]

-

ZM447439: An early, ATP-competitive inhibitor used extensively in preclinical research to validate Aurora B as a target.[23][25]

The therapeutic strategy is based on the premise that highly proliferative cancer cells are more dependent on robust mitotic regulation than normal cells, creating a potential therapeutic window.

References

- 1. Aurora B Overexpression Causes Aneuploidy and p21Cip1 Repression during Tumor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Aurora B: A new promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What Aurora B inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 6. Elevated Aurora B expression contributes to chemoresistance and poor prognosis in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aurora-B overexpression is correlated with aneuploidy and poor prognosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. research.manchester.ac.uk [research.manchester.ac.uk]

- 10. Expression and clinical significance of AURKB gene in lung adenocarcinoma: Analysis based on the data-mining of bioinformatic database - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Promising Therapy in Lung Cancer: Spotlight on Aurora Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. karger.com [karger.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Increased Aurora B expression reduces substrate phosphorylation and induces chromosomal instability [frontiersin.org]

- 15. AURKB promotes colorectal cancer progression by triggering the phosphorylation of histone H3 at serine 10 to activate CCNE1 expression | Aging [aging-us.com]

- 16. Overexpression of Aurora Kinase B Is Correlated with Diagnosis and Poor Prognosis in Hepatocellular Carcinoma [mdpi.com]

- 17. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Aurora kinases in childhood acute leukemia: the promise of aurora B as therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ashpublications.org [ashpublications.org]

- 20. Gene Expression Profiles of the Aurora Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. promega.co.uk [promega.co.uk]

- 22. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Survivin-Induced Aurora-B Kinase Activation: A Mechanism by Which APC Mutations Contribute to Increased Mitoses during Colon Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Targets of Aurora B Kinase Phosphorylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the downstream targets of Aurora B kinase, a critical regulator of cell division. Aurora B's precise spatiotemporal activity is essential for the faithful segregation of chromosomes and the completion of cytokinesis. Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention. This document details the known substrates of Aurora B, presenting quantitative phosphoproteomic data, in-depth experimental protocols for their identification and validation, and visual representations of the key signaling pathways involved.

Core Functions and Regulation of Aurora B Kinase

Aurora B is the catalytic subunit of the Chromosomal Passenger Complex (CPC), which also comprises INCENP, Survivin, and Borealin.[1] The CPC localizes to distinct subcellular structures throughout mitosis, including the inner centromere, the central spindle, and the midbody, allowing Aurora B to phosphorylate a diverse range of substrates involved in:

-

Chromosome Condensation and Cohesion: Phosphorylation of histone H3 at serine 10 (H3S10) is a well-established mitotic mark catalyzed by Aurora B, contributing to chromatin condensation.[1]

-

Kinetochore-Microtubule Attachments: Aurora B plays a crucial role in the error correction mechanism that destabilizes incorrect kinetochore-microtubule attachments, ensuring that sister chromatids are properly attached to opposite spindle poles (bi-orientation).[2]

-

Spindle Assembly Checkpoint (SAC): This surveillance mechanism prevents the onset of anaphase until all chromosomes are correctly bi-oriented. Aurora B activity is required to maintain the SAC signal in the presence of attachment errors.[3]

-

Cytokinesis: In late mitosis, the CPC relocates to the central spindle and midbody, where Aurora B phosphorylates key substrates to regulate the final stages of cell division.[4]

Quantitative Analysis of Aurora B Substrates

High-throughput mass spectrometry-based phosphoproteomics has been instrumental in identifying a vast landscape of Aurora B substrates. These studies often employ stable isotope labeling by amino acids in cell culture (SILAC) coupled with the use of specific Aurora B inhibitors to quantify changes in phosphorylation levels. The following table summarizes a selection of high-confidence Aurora B substrates identified in such studies, including their phosphorylation sites and observed fold changes in phosphorylation upon Aurora B inhibition.

| Protein | Gene Name | Phosphorylation Site(s) | Function | Fold Change (Inhibitor/Control) | Reference |

| Histone H3.1 | HIST1H3A | Ser10 | Chromosome condensation | >2.5 | [2] |

| Centromere protein A | CENPA | Ser7 | Kinetochore assembly, CPC recruitment | >2.5 | [2] |

| Kinetochore null protein 1 | KNL1 | Multiple sites | Kinetochore-microtubule attachment, SAC signaling | >2.5 | [5] |

| DSN1 homolog, kinetochore associated 1 | DSN1 | Ser100, Ser109 | Kinetochore-microtubule attachment | >2.5 | [5] |

| NDC80 kinetochore complex component | NDC80 | Multiple sites in N-terminal tail | Kinetochore-microtubule attachment | >2.5 | [6] |

| Mitotic centromere-associated kinesin | KIF2C (MCAK) | Multiple sites | Microtubule depolymerase, error correction | >2.5 | [1] |

| Inner centromere protein | INCENP | Multiple sites | CPC scaffold, Aurora B activation | >2.5 | [2] |

| Survivin | BIRC5 | - | CPC component, apoptosis inhibitor | - | [1] |

| Borealin | CDCA8 | - | CPC component | - | [1] |

| Myosin light chain 2, regulatory | MYL2 | Ser19 | Cytokinesis | - | [1] |

| Vimentin | VIM | Multiple sites | Cytokinesis, intermediate filament dynamics | - | [7] |

| Centralspindlin | - | - | Cytokinesis | - | [7] |

| RhoA | RHOA | - | Cytokinesis | - | [7] |

Note: The fold change values are indicative and can vary depending on the specific inhibitor, cell line, and experimental conditions used. This table is not exhaustive but represents key, well-validated substrates. For a more comprehensive list, readers are encouraged to consult the supplementary data of the cited phosphoproteomic studies.[2][8]

Key Signaling Pathways Regulated by Aurora B

The multifaceted roles of Aurora B are executed through its integration into complex signaling networks. Below are graphical representations of two critical pathways orchestrated by Aurora B, generated using the DOT language.

Spindle Assembly Checkpoint (SAC) Signaling

Caption: Aurora B in the Spindle Assembly Checkpoint.

Cytokinesis Regulation

Caption: Aurora B's role in regulating cytokinesis.

Experimental Protocols

The identification and validation of Aurora B substrates rely on a combination of sophisticated experimental techniques. This section provides detailed methodologies for key experiments.

Identification of Aurora B Substrates using SILAC-based Quantitative Phosphoproteomics

This protocol outlines a general workflow for identifying and quantifying changes in protein phosphorylation in response to Aurora B inhibition using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

1. SILAC Labeling of Cells: a. Culture two populations of a human cell line (e.g., HeLa) for at least five doublings in custom-formulated DMEM. One population is grown in "light" medium containing normal L-arginine and L-lysine, while the other is grown in "heavy" medium containing 13C6,15N4-L-arginine and 13C6,15N2-L-lysine. b. Verify >98% incorporation of the heavy amino acids by mass spectrometry.

2. Cell Synchronization and Inhibitor Treatment: a. Synchronize both cell populations in mitosis using a sequential thymidine-nocodazole block. b. Treat the "heavy"-labeled mitotic cells with a specific Aurora B inhibitor (e.g., ZM447439 at 2 µM) for a defined period (e.g., 1-2 hours). Treat the "light"-labeled cells with vehicle (DMSO) as a control.

3. Cell Lysis and Protein Digestion: a. Harvest and wash the cells in ice-cold PBS. b. Combine equal numbers of "light" and "heavy" cells. c. Lyse the combined cell pellet in a urea-based lysis buffer (e.g., 8 M urea, 75 mM NaCl, 50 mM Tris-HCl pH 8.2, supplemented with phosphatase and protease inhibitors). d. Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide. e. Digest the proteins overnight with trypsin.

4. Phosphopeptide Enrichment: a. Desalt the resulting peptide mixture using a C18 Sep-Pak cartridge. b. Enrich for phosphopeptides using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

5. Mass Spectrometry and Data Analysis: a. Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap). b. Identify phosphopeptides and quantify the "heavy"/"light" ratios using specialized software (e.g., MaxQuant). c. Downregulated phosphopeptides in the inhibitor-treated sample (low heavy/light ratio) are potential substrates of Aurora B.

In Vitro Kinase Assay for Substrate Validation

This protocol describes how to validate a putative substrate of Aurora B in a controlled in vitro setting.

1. Reagents and Buffers:

-

Recombinant active Aurora B kinase.

-

Purified recombinant putative substrate protein or a synthetic peptide corresponding to the predicted phosphorylation site.

-

Kinase assay buffer: 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4.

-

ATP solution (with [γ-32P]ATP for radioactive detection or unlabeled ATP for detection by mass spectrometry or phospho-specific antibodies).

2. Kinase Reaction: a. Set up the kinase reaction in a microcentrifuge tube on ice. b. Add kinase assay buffer, the substrate (e.g., 1-5 µg of protein or 10-50 µM peptide), and recombinant Aurora B (e.g., 50-100 ng). c. Initiate the reaction by adding the ATP solution (final concentration typically 50-100 µM). d. Incubate the reaction at 30°C for 30 minutes.

3. Reaction Termination and Analysis: a. For radioactive detection: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and expose to autoradiography film. b. For mass spectrometry: Stop the reaction by adding a denaturing agent and proceed with sample preparation for mass spectrometric analysis to identify the specific site of phosphorylation. c. For Western blot detection: Stop the reaction with SDS-PAGE loading buffer, separate proteins by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody against the predicted phosphorylation site.

Western Blot Analysis of Endogenous Substrate Phosphorylation

This protocol is for validating the phosphorylation of an endogenous Aurora B substrate in cells. The example provided is for Histone H3 Ser10 phosphorylation.

1. Cell Culture and Treatment: a. Culture cells to the desired confluency. b. Treat cells with an Aurora B inhibitor (e.g., ZM447439) or a synchronizing agent (e.g., nocodazole to enrich for mitotic cells where H3S10 phosphorylation is high).

2. Protein Extraction: a. Harvest cells and wash with ice-cold PBS. b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Determine protein concentration using a BCA or Bradford assay.

3. SDS-PAGE and Western Blotting: a. Denature protein lysates in SDS-PAGE loading buffer. b. Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific for phospho-Histone H3 (Ser10) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. j. To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total Histone H3.

Immunofluorescence for Subcellular Localization

This protocol allows for the visualization of the subcellular localization of Aurora B and its substrates.

1. Cell Culture and Fixation: a. Grow cells on glass coverslips. b. Treat cells as required for the experiment. c. Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

2. Permeabilization and Blocking: a. Wash the fixed cells three times with PBS. b. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. c. Wash three times with PBS. d. Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30 minutes.

3. Antibody Incubation: a. Incubate the cells with primary antibodies against Aurora B and/or its phosphorylated substrate (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C. b. Wash three times with PBST. c. Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.

4. Mounting and Imaging: a. Wash three times with PBST. b. Stain DNA with DAPI for 5 minutes. c. Wash with PBS. d. Mount the coverslips onto glass slides using an anti-fade mounting medium. e. Acquire images using a fluorescence or confocal microscope.

Aurora B in Drug Development

The critical role of Aurora B in mitosis and its frequent overexpression in various cancers have made it an attractive target for anti-cancer drug development.[1] Numerous small molecule inhibitors of Aurora B have been developed and have entered clinical trials. These inhibitors typically lead to defects in chromosome alignment, failure of the spindle assembly checkpoint, and ultimately, endoreduplication and apoptosis in cancer cells.

The development of highly specific Aurora B inhibitors is a key challenge, as many compounds also show activity against the highly homologous Aurora A kinase, which can lead to different cellular phenotypes and off-target effects. The in-depth understanding of Aurora B's downstream targets and signaling pathways, as outlined in this guide, is crucial for the rational design of next-generation inhibitors and for the development of predictive biomarkers to identify patient populations most likely to respond to Aurora B-targeted therapies.

Conclusion

Aurora B kinase is a master regulator of mitosis, and its intricate network of downstream targets ensures the high fidelity of cell division. The continued application of advanced proteomic and cell biology techniques will undoubtedly uncover further substrates and regulatory mechanisms. This knowledge will not only deepen our fundamental understanding of cell division but also pave the way for more effective and specific cancer therapies targeting the Aurora B signaling network.

References

- 1. Aurora kinase B - Wikipedia [en.wikipedia.org]

- 2. Quantitative Phosphoproteomics Identifies Substrates and Functional Modules of Aurora and Polo-Like Kinase Activities in Mitotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Increased Aurora B expression reduces substrate phosphorylation and induces chromosomal instability [frontiersin.org]

- 6. How Aurora B and the spindle assembly checkpoint pathway collaborate during every cell cycle to accurately attach every single pair of sister chromatids to the mitotic spindle in the correct, bioriented manner? -triyambak.org - Triyambak Life Sciences [triyambak.org]

- 7. Aurora B Kinase Promotes Cytokinesis by Inducing Centralspindlin Oligomers that Associate with the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative phosphoproteomics identifies substrates and functional modules of Aurora and Polo-like kinase activities in mitotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Phenotypic Effects of Aurora B Inhibition in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that serve as critical regulators of mitosis.[1] Aurora B, in particular, is a key component of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin.[2][3] This complex is essential for orchestrating chromosome segregation, spindle assembly checkpoint (SAC) activation, and cytokinesis.[1][4] Overexpression of Aurora B is a common feature in a wide array of human cancers, including leukemia, colorectal, and lung cancer, and is often correlated with poor patient prognosis.[1][5][6] This has positioned Aurora B as a compelling therapeutic target for anticancer drug development.[7]

Inhibition of Aurora B disrupts its enzymatic activity, leading to a cascade of mitotic errors.[8] This guide provides a detailed overview of the core signaling pathways involving Aurora B, the consequential phenotypic effects of its inhibition in cancer cells, quantitative data from key studies, and the experimental protocols used to elicit these findings.

The Aurora B Signaling Pathway in Mitosis

Aurora B's function is tightly regulated by its localization throughout mitosis. It initially localizes to chromosomes during prophase, concentrates at the centromeres in prometaphase and metaphase, and finally relocates to the central spindle and midbody during anaphase and telophase.[9] As the catalytic subunit of the CPC, Aurora B phosphorylates numerous substrates to ensure mitotic fidelity.

The primary functions of Aurora B include:

-

Error Correction: It destabilizes incorrect kinetochore-microtubule attachments, allowing for the establishment of proper bi-orientation where sister chromatids are attached to opposite spindle poles.[4]

-

Spindle Assembly Checkpoint (SAC) Activation: In the presence of unattached or improperly attached kinetochores, Aurora B helps activate the SAC, which halts the cell cycle progression into anaphase, preventing aneuploidy.[1][9]

-

Chromosome Condensation: Aurora B phosphorylates Histone H3 at Serine 10 (H3S10ph), a modification associated with chromatin condensation during mitosis.[3][9]

-

Cytokinesis: During late mitosis, Aurora B is crucial for the formation and function of the cleavage furrow, ensuring the physical separation of daughter cells.[2]

Inhibition of Aurora B blocks these functions, leading to mitotic catastrophe and cell death, making it a prime target for cancer therapy.[6][8]

Phenotypic Consequences of Aurora B Inhibition

Targeting Aurora B with small-molecule inhibitors induces a range of distinct and measurable phenotypic changes in cancer cells. These effects stem directly from the disruption of its critical mitotic functions.

Endoreduplication and Polyploidy

The most characteristic phenotype of Aurora B inhibition is a failure of cytokinesis.[6] Cells complete nuclear division but cannot physically separate, leading to a single cell with double the DNA content (8N). If these cells re-enter the cell cycle, they can undergo successive rounds of DNA replication without cell division, a process known as endoreduplication, resulting in giant, polyploid cells (>4N DNA content).[10][11] This outcome is a direct result of overriding the spindle assembly checkpoint and failing to complete cytokinesis.[6]

Cell Cycle Arrest and Apoptosis

Inhibition of Aurora B leads to a G2/M cell cycle arrest.[12] The profound mitotic errors, such as chromosome misalignment and cytokinesis failure, ultimately trigger cellular surveillance mechanisms.[8] In many cancer cell lines, particularly those with functional p53, this "mitotic catastrophe" leads to the induction of apoptosis (programmed cell death).[8][13] However, the response can be cell-type dependent; some p53-deficient cells may become polyploid and eventually senesce or undergo delayed apoptosis.[5][13]

Inhibition of Cell Proliferation

By inducing cell cycle arrest, polyploidy, and apoptosis, Aurora B inhibitors potently suppress the proliferation of cancer cells.[11] This anti-proliferative effect is the basis for their therapeutic potential and has been demonstrated across a wide range of cancer cell lines and in preclinical xenograft models.[6][11]

Quantitative Data on Aurora B Inhibitors

The potency of Aurora B inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a given biological process by 50%. The tables below summarize IC50 values for prominent Aurora B inhibitors across various cancer cell lines.

Table 1: In Vitro IC50 Values of Barasertib (AZD1152) Barasertib is a highly selective Aurora B inhibitor.[11]

| Cancer Type | Cell Line | IC50 (nM) | Reference(s) |

| Acute Myeloid Leukemia (AML) | MV4-11 | ~5-10 | [10] |

| Acute Myeloid Leukemia (AML) | MOLM-13 | ~5-10 | [10] |

| Non-Small Cell Lung (NSCLC) | A549 | 7 | [12] |

| Colorectal Cancer | HCT116 | Varies (used to enhance 5-FU) | [14] |

| Small Cell Lung Cancer | SCLC lines | Varies (effective in MYC-amplified) | [11] |

Table 2: In Vitro IC50 Values of Other Notable Aurora B Inhibitors

| Inhibitor | Cancer Type | Cell Line(s) | IC50 (nM) | Reference(s) |

| GSK1070916 | Lung Cancer | A549 | 7 | [12] |

| GSK1070916 | Multiple | >100 lines | <10 | [12] |

| CCT137690 | Colorectal Cancer | SW-620 | ~25 (for Aurora B) | [15] |

| SNS-314 | Multiple | Various | 9 (for Aurora B) | [12] |

| ZM447439 | Multiple | HeLa, U2OS | Varies | [16] |

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Key Experimental Protocols

The phenotypic effects of Aurora B inhibition are assessed using a standard set of cell biology techniques.

Cell Viability and Proliferation Assay (IC50 Determination)

This protocol determines the concentration of an inhibitor required to reduce cell viability by 50%.

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Inhibitor Treatment: Prepare a serial dilution of the Aurora B inhibitor. Treat cells with increasing concentrations of the inhibitor for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, resazurin, or MTT) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the output signal (luminescence, fluorescence, or absorbance) using a plate reader.

-

Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify DNA content, revealing cell cycle distribution and the presence of polyploid cells.

-

Cell Treatment: Culture cells in 6-well plates and treat with the Aurora B inhibitor at a relevant concentration (e.g., 1-5x IC50) for 24-48 hours.

-

Cell Harvest: Harvest both adherent and floating cells and wash with cold Phosphate-Buffered Saline (PBS).

-

Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide or DAPI) and RNase A.

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.

-

Analysis: Gate the cell population to exclude debris and doublets. Generate a histogram of DNA content to quantify the percentage of cells in G1, S, G2/M phases, and the polyploid (>4N) population.

Western Blotting for Phospho-Histone H3

This method confirms target engagement by measuring the phosphorylation of a key Aurora B substrate, Histone H3.

-

Cell Treatment & Lysis: Treat cells with the inhibitor for a short duration (e.g., 1-8 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% milk or BSA) and incubate with a primary antibody specific for phosphorylated Histone H3 (Ser10). Also, probe a separate blot or strip and re-probe the same blot for total Histone H3 or a loading control (e.g., GAPDH, β-actin).

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensities to determine the relative decrease in Histone H3 phosphorylation upon inhibitor treatment.[3]

Conclusion

Inhibition of Aurora B kinase in cancer cells leads to a cascade of well-defined phenotypic effects, primarily characterized by failed cytokinesis, endoreduplication, polyploidy, and subsequent apoptosis.[6][8][11] These outcomes are a direct consequence of disrupting Aurora B's essential roles in error correction and the spindle assembly checkpoint. The potent anti-proliferative effects observed in preclinical studies underscore the therapeutic promise of Aurora B inhibitors.[7] The experimental protocols detailed herein provide a robust framework for researchers to evaluate novel inhibitors and further investigate the complex cellular responses to the perturbation of this critical mitotic regulator. As research progresses, a deeper understanding of these mechanisms will be vital for optimizing the clinical application of Aurora B inhibitors in cancer therapy.[1]

References

- 1. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Aurora B: A new promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aurora-B kinase inhibitors for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What are Aurora B inhibitors and how do they work? [synapse.patsnap.com]

- 9. Aurora kinase B - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 11. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of Aurora B kinase (AURKB) enhances the effectiveness of 5-fluorouracil chemotherapy against colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of Aurora B by CCT137690 sensitizes colorectal cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

structural basis for Aurora B inhibitor 1 binding to the kinase domain

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structural basis of inhibitor binding to the Aurora B kinase domain, a critical regulator of cell division and a prominent target in oncology drug development. Through a detailed examination of crystallographic data, quantitative binding affinities, and experimental methodologies, this document provides a comprehensive resource for understanding the molecular interactions that govern the inhibition of this key mitotic kinase.

Core Concepts: Aurora B Kinase and Its Inhibition

Aurora B is a serine/threonine kinase and the catalytic component of the Chromosomal Passenger Complex (CPC).[1][2][3] The CPC, which also includes INCENP, Survivin, and Borealin, plays a crucial role in ensuring accurate chromosome segregation, spindle assembly checkpoint function, and cytokinesis.[1][2][3][4] Dysregulation and overexpression of Aurora B are frequently observed in various human cancers, correlating with genomic instability and poor patient prognosis.[4][5][6] This has established Aurora B as a compelling target for the development of small molecule inhibitors.

Inhibitors of Aurora B typically target the ATP-binding pocket of the kinase domain, competing with the endogenous ATP substrate. This guide will focus on the binding of a well-characterized pan-Aurora kinase inhibitor, VX-680 (also referred to as MK-0457 or Tozasertib, and designated as "inhibitor 1" in seminal structural studies), to the human Aurora B kinase domain.[1][7]

Quantitative Analysis of Inhibitor Binding

The potency of various inhibitors against Aurora B and related kinases is determined through in vitro kinase assays, which measure the concentration of the inhibitor required to reduce kinase activity by 50% (IC50). The following table summarizes key quantitative data for VX-680 and other notable Aurora B inhibitors.

| Inhibitor | Target(s) | IC50 (nM) against Aurora B | Selectivity Profile | Reference(s) |

| VX-680 (MK-0457) | Pan-Aurora | 18 | Aurora A (0.6 nM), Aurora C (4.6 nM), FLT3 (30 nM) | [6] |

| Barasertib (AZD1152-HQPA) | Aurora B selective | 0.37 (cell-free) | >1000-fold selective for Aurora B over Aurora A | [6] |

| HOI-07 | Aurora B selective | ~100 (50% inhibition at 0.1 µM) | No effect on Aurora A at 1 µM | [8] |

| ZM447439 | Aurora A/B | 130 | - | [6] |

Structural Insights into the Aurora B-Inhibitor Complex

The crystal structure of the human Aurora B kinase domain in complex with INCENP and VX-680 reveals critical molecular interactions that underpin its inhibitory mechanism.[1][7] The structure demonstrates that VX-680 binds to the ATP-binding site, which is situated between the N- and C-lobes of the kinase domain.

A key feature of the Aurora B-VX-680 interaction is the conformation of the DFG (Asp-Phe-Gly) motif. In this complex, the DFG motif adopts a "DFG-out" conformation, which is characteristic of a Type II kinase inhibitor.[1][7] However, the conformation differs from that observed in other kinases bound to VX-680, a distinction attributed to a domain swap of the activation loop, leading to a dimeric arrangement of the Aurora B:INCENP complex in the crystal structure.[1][7]

The binding of VX-680 is stabilized by a network of hydrogen bonds and hydrophobic interactions with key residues within the ATP-binding pocket. Notably, interactions are formed with the hinge region residue Alanine 173.[8] The cyclopropane moiety of VX-680 occupies a hydrophobic pocket, while the aminopyrimidine core forms hydrogen bonds with the kinase hinge.

Experimental Methodologies

Protein Expression and Purification of Aurora B-INCENP Complex

The production of the Aurora B-INCENP complex for structural and biochemical studies involves co-expression in an appropriate system, typically Escherichia coli or insect cells.

-

Construct Design : The human Aurora B kinase domain (e.g., residues 55-344) and the C-terminal IN-box region of INCENP (e.g., residues 835-903) are cloned into a co-expression vector.[1][7] Affinity tags, such as a hexahistidine tag, are often incorporated for purification.

-

Expression : The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a low temperature (e.g., 16-18°C) to enhance protein solubility.

-

Lysis and Affinity Chromatography : Cells are harvested and lysed. The soluble lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) resin. The column is washed extensively, and the protein complex is eluted with an imidazole gradient.

-

Further Purification : The eluted protein is further purified by size-exclusion chromatography to remove aggregates and impurities, yielding a homogenous protein complex.

Crystallization and Structure Determination

Obtaining a high-resolution crystal structure of the Aurora B-inhibitor complex is a critical step in understanding the binding mode.

-

Complex Formation : The purified Aurora B-INCENP complex is incubated with a molar excess of the inhibitor (e.g., VX-680) to ensure saturation of the binding site.[2]

-

Crystallization Screening : The complex is subjected to high-throughput crystallization screening using various precipitants, buffers, and additives. The hanging drop or sitting drop vapor diffusion method is commonly employed.

-

Crystal Optimization and Soaking : Initial crystal hits are optimized to obtain diffraction-quality crystals. Alternatively, apo-crystals of the Aurora B-INCENP complex can be grown and subsequently soaked in a solution containing the inhibitor.[2]

-

Data Collection and Processing : Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The data are then processed, integrated, and scaled using software packages such as HKL2000 or XDS.

-

Structure Solution and Refinement : The structure is solved by molecular replacement using a known kinase structure as a search model. The model is then refined against the diffraction data, and the inhibitor is built into the electron density map.

In Vitro Kinase Assay

Biochemical assays are essential for quantifying the inhibitory potency of compounds.

-

Reaction Setup : The assay is typically performed in a 96- or 384-well plate format. The reaction mixture contains the purified Aurora B kinase, a suitable substrate (e.g., histone H3 or a synthetic peptide), ATP, and the test inhibitor at various concentrations.[8][9]

-

Kinase Reaction : The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).[8][10]

-

Detection of Phosphorylation : The extent of substrate phosphorylation is quantified. Common detection methods include:

-

Radiometric Assay : Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.[9]

-

Luminescence-based Assay (e.g., ADP-Glo™) : This method measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal that correlates with kinase activity.[10][11]

-

Antibody-based Detection : Using a phospho-specific antibody to detect the phosphorylated substrate via methods like ELISA or Western blotting.[8]

-

-

Data Analysis : The results are plotted as the percentage of kinase activity versus the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Aurora B Signaling Pathway

Aurora B is a central regulator of mitosis. Its activity is tightly controlled, in part by the BRAF/ERK signaling pathway, which can regulate Aurora B expression at the transcriptional level, potentially through the transcription factor FOXM1.[12][13] During mitosis, Aurora B, as part of the CPC, localizes to the centromeres and later to the central spindle and midbody, where it phosphorylates a multitude of substrates to ensure proper chromosome segregation and cytokinesis.[4][14]

Caption: A diagram illustrating the upstream regulation and downstream functions of Aurora B kinase.

Experimental Workflow for Structural and Biochemical Analysis

The process of characterizing the interaction between an inhibitor and Aurora B involves a multi-step workflow, from protein production to structural and functional analysis.

Caption: Workflow for the structural and biochemical analysis of Aurora B kinase inhibitors.

This guide provides a foundational understanding of the structural basis for Aurora B inhibition, supported by quantitative data and detailed methodologies. This information is intended to aid researchers and drug development professionals in the rational design of novel, potent, and selective Aurora B inhibitors for therapeutic applications.

References

- 1. Crystal Structure of Human Aurora B in Complex with INCENP and VX-680 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of Aurora B–INCENP in complex with barasertib reveals a potential transinhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Structural studies of B-type Aurora kinase inhibitors using computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 9. media.cellsignal.com [media.cellsignal.com]

- 10. promega.com [promega.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aurora B is regulated by the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway and is a valuable potential target in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]

An In-depth Technical Guide on Aurora B's Role Within the Chromosomal Passenger Complex (CPC)

Prepared for: Researchers, Scientists, and Drug Development Professionals

November 2025

Executive Summary

The Chromosomal Passenger Complex (CPC) is a master regulator of mitosis, ensuring the faithful segregation of chromosomes and the successful completion of cell division. At the catalytic heart of this complex lies Aurora B kinase, a serine/threonine kinase whose activity is tightly controlled in both space and time. This technical guide provides a comprehensive overview of Aurora B's essential functions within the CPC. We will explore the architecture of the complex, the mechanisms regulating Aurora B's kinase activity, its critical substrates at each stage of mitosis, and its validation as a key therapeutic target in oncology. This document includes summaries of quantitative data, detailed experimental protocols for studying the CPC, and diagrams of key pathways and workflows to provide a thorough resource for professionals in the field.

Introduction to the Chromosomal Passenger Complex (CPC)

The fidelity of cell division is paramount for genomic stability. The CPC is a key molecular machine that orchestrates chromosome segregation and cytokinesis.[1][2] Its dynamic localization throughout mitosis is a defining feature, allowing it to act on different substrates at specific times and locations.[3][4]

Core Components and Architecture

The CPC is a heterotetrameric complex composed of a single enzymatic subunit, Aurora B, and three non-enzymatic regulatory subunits: the Inner Centromere Protein (INCENP), Survivin, and Borealin.[2][3][5] These components are codependent, and the stability and localization of the entire complex rely on their proper association.[5]

-

Aurora B Kinase: The catalytic core of the complex, responsible for phosphorylating a multitude of substrates involved in mitosis.[3]

-

INCENP: Acts as the central scaffold of the CPC.[2] Its N-terminus interacts with Survivin and Borealin, while its C-terminal IN-box domain binds to and activates Aurora B.[1][6]

-

Survivin & Borealin: These subunits form a tight three-helical bundle with the N-terminus of INCENP and are crucial for the correct localization of the CPC to the centromere.[7]

Caption: Core architecture of the Chromosomal Passenger Complex (CPC).

Aurora B Kinase: Regulation and Function

Aurora B's kinase activity is precisely regulated through a multi-tiered mechanism involving protein-protein interactions and post-translational modifications. This ensures that substrates are phosphorylated only at the appropriate mitotic stage.

Regulation of Kinase Activity

The primary activator of Aurora B is the scaffold protein INCENP. The binding of the C-terminal IN-box of INCENP to Aurora B induces a conformational change that promotes kinase activity.[6] This process is further enhanced by a feedback loop where Aurora B phosphorylates a TSS motif in INCENP, leading to full activation.[8] This activation is critical; modulating the INCENP-Aurora B interaction results in different levels of kinase activity, which correlate with distinct functional states of the CPC.[9][10] Additionally, Survivin binding is required for full Aurora B activity.[11] Post-translational modifications, such as SUMOylation, also fine-tune Aurora B's activity during mitosis.[12]

Caption: Regulation of Aurora B kinase activity via INCENP interaction.

Spatiotemporal Dynamics and Key Mitotic Functions

The CPC exhibits a remarkable journey throughout mitosis, localizing to centromeres in early mitosis, transferring to the central spindle in anaphase, and finally concentrating at the midbody during cytokinesis.[4] This dynamic localization is essential for Aurora B to perform its diverse functions.

Prophase/Prometaphase: Chromosome Condensation and Error Correction

In early mitosis, the CPC localizes to the inner centromere.[5] Here, Aurora B phosphorylates Histone H3 at Serine 10 (H3S10), a hallmark of mitotic chromosome condensation.[13][14]

A primary role for Aurora B is in the error correction of kinetochore-microtubule (KT-MT) attachments.[5] It acts as a tension sensor; when kinetochores are not under proper tension (e.g., in syntelic or merotelic attachments), they are in close proximity to centromeric Aurora B.[15] Aurora B then phosphorylates components of the kinetochore, such as the Ndc80 complex, which destabilizes these erroneous attachments, allowing for a new attempt to form correct, bipolar attachments.[14] It also phosphorylates and regulates the microtubule depolymerase MCAK to control microtubule dynamics at the kinetochore.[14][16]

Caption: Logical workflow for Aurora B-mediated error correction.

Metaphase: The Spindle Assembly Checkpoint (SAC)

Aurora B's role in the Spindle Assembly Checkpoint (SAC) is critical for preventing premature entry into anaphase. By destabilizing incorrect KT-MT attachments, it indirectly generates the "unattached kinetochore" signal that the SAC recognizes.[17][18] More directly, Aurora B activity is required to prevent the premature removal of SAC proteins from kinetochores that are not under tension, thus sustaining the checkpoint signal until all chromosomes are properly bi-oriented.[17][19]

Anaphase and Cytokinesis

At anaphase onset, the CPC relocates to the central spindle and, subsequently, the cleavage furrow.[13] This relocalization is essential for the completion of cytokinesis. Aurora B phosphorylates key substrates required for the formation and function of the central spindle and contractile ring, including myosin II regulatory light chain and centralspindlin components.[16][20] Inhibition of Aurora B at this stage leads to defects in central spindle organization and a failure of cytokinesis, often resulting in multinucleated cells.[16]

Quantitative Analysis of Aurora B

The study of Aurora B has yielded significant quantitative data, from the identification of its substrates to the characterization of inhibitors developed for therapeutic purposes.

Table 1: Key Substrates of Aurora B and Phosphorylation Sites

| Substrate | Function | Phosphorylation Site(s) | Reference |

| Histone H3 | Chromosome Condensation | Ser10, Ser28 | [13][14] |

| INCENP | CPC Scaffolding & Activation | TSS motif (C-terminus) | [8] |

| MCAK/KIF2C | Microtubule Depolymerase | Multiple sites (e.g., Ser92) | [16][21] |

| Ndc80/Hec1 | Kinetochore-Microtubule Attachment | Multiple N-terminal sites | [14] |

| CENP-A | Centromeric Histone Variant | Ser7 | [16] |

| Myosin II RLC | Cytokinesis | Ser19 | [16] |

| Vimentin | Cytokinesis | Multiple sites | [16] |

This table represents a selection of well-characterized substrates. Quantitative phosphoproteomics studies have identified hundreds of potential Aurora B substrates.[22][23]

Table 2: IC50 Values of Common Aurora B Inhibitors

| Inhibitor | Type | Aurora B IC50 (nM) | Aurora A IC50 (nM) | Reference |

| Barasertib (AZD1152) | Selective Aurora B | 0.37 | >1400 | [24] |

| ZM447439 | Pan-Aurora | 130 | 110 | [24] |

| GSK1070916 | Selective Aurora B | 0.38 | >100 | [25] |

| Danusertib (PHA-739358) | Pan-Aurora / Multi-kinase | 79 | 13 | [26][27] |

| Alisertib (MLN8237) | Selective Aurora A | 396.5 | 1.2 | [27] |

| AMG 900 | Pan-Aurora | 4 | 5 | [27] |

| SNS-314 | Pan-Aurora | 31 | 9 | [25] |

| PF-03814735 | Pan-Aurora | 0.8 | 5 | [27] |

IC50 values can vary depending on assay conditions (cell-free vs. cell-based).

Aurora B as a Therapeutic Target

The essential role of Aurora B in mitosis and its frequent overexpression in various cancers make it an attractive target for anti-cancer drug development.[19][28] Inhibition of Aurora B leads to severe mitotic errors, including failed chromosome alignment and cytokinesis, ultimately resulting in polyploidy and apoptotic cell death in cancer cells.[19] Numerous small molecule inhibitors targeting Aurora B have been developed and evaluated in clinical trials.[26][27]

Key Experimental Protocols

The following protocols outline standard methods used to investigate the function and regulation of Aurora B and the CPC.

Protocol: In Vitro Aurora B Kinase Assay

This protocol is used to measure the kinase activity of purified Aurora B against a specific substrate.

Workflow Diagram:

Caption: General workflow for an in vitro Aurora B kinase assay.

Methodology:

-

Reaction Buffer Preparation: Prepare a 1X kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄).[29]

-

Reaction Setup: In a microcentrifuge tube, combine 1 µg of substrate (e.g., recombinant Histone H3) with the desired concentration of the test inhibitor diluted in kinase buffer.

-

Initiation: Add 100 ng of active, purified Aurora B kinase and 100 µM ATP to the reaction mixture. The final volume is typically 25-50 µL.

-

Incubation: Incubate the reaction at 30°C for 30 minutes.[29][30]

-

Termination: Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer and boiling for 5 minutes.

-

Detection (Western Blot): Resolve the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a phospho-specific antibody against the substrate (e.g., anti-phospho-Histone H3 Ser10).

-

Detection (Luminescence): Alternatively, use a commercial kit like ADP-Glo™ which measures kinase activity by quantifying the amount of ADP produced.[21][31] This involves adding an ADP-Glo™ reagent to terminate the kinase reaction and deplete remaining ATP, followed by a kinase detection reagent to convert ADP to ATP, which is then measured via a luciferase reaction.[21]

Protocol: Co-Immunoprecipitation (Co-IP) of CPC Components

This protocol is used to verify protein-protein interactions within the endogenous CPC from cell lysates.

Methodology:

-

Cell Lysis: Harvest mitotic cells (e.g., synchronized with nocodazole) and lyse them in a non-denaturing IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween20, supplemented with protease and phosphatase inhibitors) on ice for 15-30 minutes.[32]

-

Clarification: Centrifuge the lysate at ~14,000 x g for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new, pre-chilled tube.

-

Pre-clearing (Optional): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

-

Immunoprecipitation: Add 2-5 µg of a primary antibody specific to one CPC component (e.g., anti-Aurora B or anti-INCENP) to the lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Complex Capture: Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.[33]

-

Washing: Pellet the beads by gentle centrifugation and discard the supernatant. Wash the beads 3-5 times with cold IP Lysis Buffer to remove non-specifically bound proteins.[33]

-

Elution: Elute the captured protein complexes from the beads by resuspending them in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.

-

Analysis: Pellet the beads, and analyze the supernatant containing the eluted proteins by Western blotting, probing for the "bait" protein and other suspected interacting CPC components (e.g., probe for INCENP, Survivin, and Borealin in an Aurora B IP).

Conclusion

Aurora B kinase, as the catalytic engine of the Chromosomal Passenger Complex, is an indispensable regulator of mitosis. Its precise spatiotemporal control, mediated by the other CPC subunits, allows it to phosphorylate a vast array of substrates to ensure accurate chromosome condensation, biorientation, segregation, and the final stages of cytokinesis. The intricate regulation of its activity and its critical role in maintaining genomic integrity have made it a focal point for both fundamental cell biology research and targeted cancer therapy. The protocols and data provided in this guide offer a foundational resource for professionals dedicated to understanding and exploiting the biology of this essential mitotic kinase.

References

- 1. researchgate.net [researchgate.net]

- 2. scienceforecastoa.com [scienceforecastoa.com]

- 3. The chromosomal passenger complex: guiding Aurora-B through mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drivers of the Chromosomal Passenger Complex [thermofisher.com]

- 5. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]

- 6. Frontiers | The chromosomal passenger complex (CPC) as a key orchestrator of orderly mitotic exit and cytokinesis [frontiersin.org]

- 7. Structure of a Survivin-Borealin-INCENP core complex reveals how chromosomal passengers travel together - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] INCENP–aurora B interactions modulate kinase activity and chromosome passenger complex localization | Semantic Scholar [semanticscholar.org]

- 10. rupress.org [rupress.org]

- 11. Aurora B kinase exists in a complex with survivin and INCENP and its kinase activity is stimulated by survivin binding and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mitotic kinase Aurora-B is regulated by SUMO-2/3 conjugation/deconjugation during mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]